

Arbemnifosbuvir: A Dual-Targeting Inhibitor of the SARS-CoV-2 RNA Polymerase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arbemnifosbuvir*

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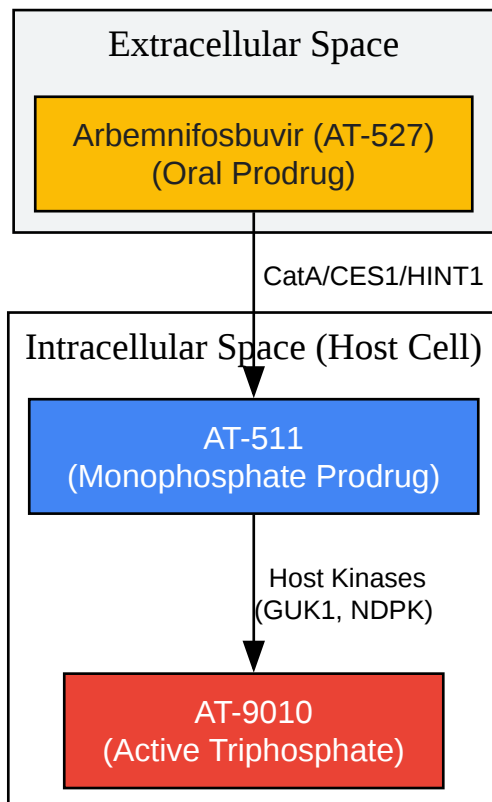
Executive Summary

Arbemnifosbuvir, also known as AT-527 and its free base form AT-511 (Bemnifosbuvir), is a novel, orally bioavailable guanosine nucleotide analog demonstrating potent antiviral activity against SARS-CoV-2. It is a double prodrug that, once inside the cell, is metabolized into its active triphosphate form, AT-9010. Groundbreaking structural and biochemical studies have revealed that **Arbemnifosbuvir** exerts its antiviral effect through a unique dual-targeting mechanism against the viral RNA-dependent RNA polymerase (RdRp), nsp12. This mechanism involves the inhibition of both the canonical polymerase (RdRp) active site and the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain. This dual action presents a high barrier to the development of viral resistance. This document provides a comprehensive technical overview of **Arbemnifosbuvir**'s mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the core concepts.

Metabolic Activation of Arbemnifosbuvir

Arbemnifosbuvir (AT-527) is designed as a double prodrug to enhance cell permeability and ensure efficient delivery to target tissues. Following oral administration and cellular uptake, it undergoes a multi-step enzymatic conversion to its pharmacologically active 5'-triphosphate form, AT-9010. This bioactivation is critical for its antiviral activity as the triphosphate moiety is necessary for interaction with the viral polymerase.

The activation cascade involves host cell enzymes, including cathepsin A (CatA), carboxylesterase 1 (CES1), and histidine triad nucleotide-binding protein 1 (HINT1), which hydrolyze the prodrug moieties to yield the monophosphate. Subsequent phosphorylation by host kinases, such as guanylate kinase 1 (GUK1) and nucleoside-diphosphate kinases (NDPK), generates the active AT-9010 triphosphate.



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Caption: Metabolic activation pathway of **Arbemnifosbuvir**.

Dual-Targeting Mechanism of Action on nsp12

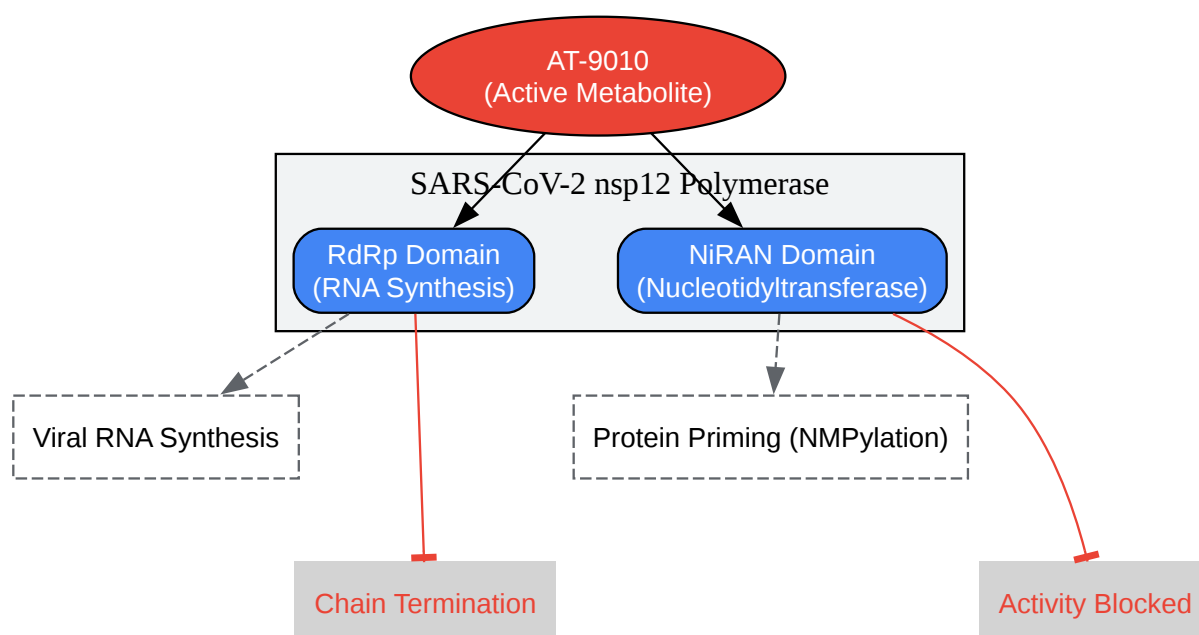
The antiviral activity of **Arbemnifosbuvir** is mediated by its active metabolite, AT-9010, which uniquely targets two distinct functional domains of the SARS-CoV-2 RNA-dependent RNA polymerase (nsp12).^{[1][2][3]}

RdRp Domain Inhibition: Immediate Chain Termination

The C-terminal domain of nsp12 contains the canonical RdRp active site responsible for synthesizing viral RNA. AT-9010 acts as a competitive inhibitor of its natural counterpart, guanosine triphosphate (GTP). Upon incorporation into the nascent viral RNA strand, AT-9010 causes immediate chain termination.^{[1][3]} This is attributed to the modified ribose group of the molecule, which features both 2'-fluoro and 2'-methyl substitutions.^[1] This steric hindrance prevents the correct alignment of the next incoming nucleoside triphosphate, thereby halting RNA synthesis.

NiRAN Domain Inhibition: Blocking Nucleotidyltransferase Activity

The N-terminal of nsp12 contains a highly conserved NiRAN domain, which possesses nucleotidyltransferase activity essential for viral replication, including protein-primed RNA synthesis.^{[1][2]} Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 also binds to a distinct pocket within the NiRAN active site.^{[1][2][3]} The binding occurs in a unique, flipped orientation compared to native nucleotides, allowing the guanine base to occupy a previously unobserved cavity. This binding effectively outcompetes native nucleotides and inhibits the NiRAN domain's function, such as the UMPylation of accessory proteins like nsp8 and nsp9, providing a second, independent mechanism of antiviral action.^[1]



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Caption: Dual-inhibition mechanism of AT-9010 on nsp12.

Quantitative Data Summary

The antiviral potency and metabolic profile of **Arbemnifosbuvir** have been characterized through various in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity of Arbemnifosbuvir (AT-511)

Virus	Cell Line	Assay Type	Potency (EC ₅₀ / EC ₉₀)	Cytotoxicity (CC ₅₀)	Reference
SARS-CoV-2	HAE	Virus Yield Reduction	EC ₉₀ : 0.47 μM	>100 μM	[4]
HCoV-229E	Huh-7	Virus Yield Reduction	EC ₉₀ : 0.34 μM	>86 μM	[4]
HCoV-OC43	Huh-7	Virus Yield Reduction	EC ₉₀ : 1.2 μM	>86 μM	[4]
SARS-CoV	Huh-7	Virus Yield Reduction	EC ₉₀ : 0.45 μM	>86 μM	[4]
HCV GT1a	Huh-7 Replicon	Luciferase	EC ₅₀ : 12.8 nM	>10 μM	[4]
HCV GT1b	Huh-7 Replicon	Luciferase	EC ₅₀ : 12.5 nM	>10 μM	[4]
HCV GT2a	Huh-7 Replicon	Luciferase	EC ₅₀ : 9.2 nM	>10 μM	[4]

HAE: Human Airway Epithelial cells; HCoV: Human Coronavirus; HCV: Hepatitis C Virus; GT: Genotype.

Table 2: Intracellular Metabolism and Clinical Efficacy

Parameter	Cell/Patient Type	Method	Result	Reference
AT-9010 Formation	Human Bronchial Epithelial Cells (10 μ M AT-511)	LC-MS/MS	698 \pm 15 μ M	[4]
AT-9010 Formation	Human Nasal Epithelial Cells (10 μ M AT-511)	LC-MS/MS	236 \pm 14 μ M	[4]
Viral Load Reduction	Hospitalized COVID-19 Patients	RT-qPCR	0.7 log ₁₀ greater reduction vs. placebo at Day 2	[5]

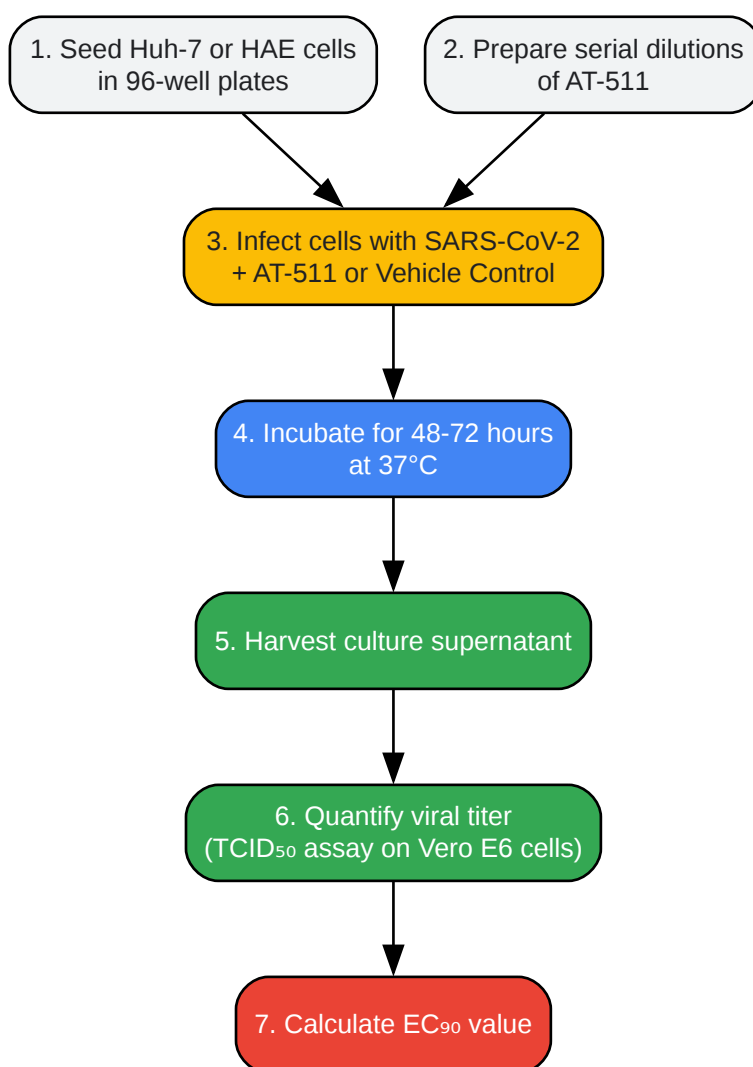
Experimental Protocols

In Vitro Antiviral Activity Assay (Virus Yield Reduction)

This protocol outlines the general steps for determining the antiviral efficacy of **Arbemnifosbuvir** (AT-511) against coronaviruses in a susceptible cell line (e.g., Huh-7 or primary HAE cells).

- **Cell Plating:** Seed Huh-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to form a confluent monolayer. For HAE cells, use established air-liquid interface cultures.
- **Compound Preparation:** Prepare a 2x working stock of AT-511 by performing serial dilutions in culture medium (e.g., DMEM with 2% FBS) to achieve final concentrations ranging from 0.1 μ M to 100 μ M.
- **Virus Infection:** Infect the cell monolayers with the target coronavirus (e.g., SARS-CoV-2) at a pre-determined multiplicity of infection (MOI), typically 0.01 to 0.1, in the presence of the diluted compound or a vehicle control (DMSO).
- **Incubation:** Incubate the infected plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours) at 37°C, 5% CO₂.

- **Supernatant Harvest:** After incubation, carefully collect the cell culture supernatant from each well.
- **Virus Titer Quantification:** Determine the amount of infectious virus in the harvested supernatant using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on a susceptible indicator cell line, such as Vero E6 cells.
- **Data Analysis:** Calculate the viral titer for each compound concentration. The EC₉₀ is determined as the concentration of the compound that causes a 90% (1-log₁₀) reduction in the viral titer compared to the vehicle control.



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Caption: Experimental workflow for the Virus Yield Reduction assay.

Cryo-Electron Microscopy of nsp12-RNA-AT-9010 Complex

This protocol is based on the methodology used to resolve the structure of AT-9010 bound to the SARS-CoV-2 replication and transcription complex (RTC).

- **Complex Assembly:** The RTC is assembled by incubating purified recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins with a synthetic RNA template/primer scaffold. The complex is then incubated with a molar excess of AT-9010 to allow for incorporation and binding.
- **Grid Preparation:** A 3 μL aliquot of the assembled complex (at $\sim 5\text{-}10\text{ mg/mL}$) is applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh copper grid. The grid is blotted for 3-4 seconds under 100% humidity at 4°C and immediately plunge-frozen in liquid ethane using a Vitrobot Mark IV (Thermo Fisher).
- **Data Collection:** Grids are screened on a 200 keV Talos Arctica microscope and final data is collected on a 300 keV Titan Krios microscope equipped with a Gatan K3 direct electron detector and a bioquantum energy filter. Data is typically collected in super-resolution counting mode at a nominal magnification yielding a pixel size of $\sim 0.8\text{-}1.1\text{ \AA}$. An automated data collection software like EPU is used to acquire thousands of movie micrographs over a defocus range of -1.0 to $-2.5\text{ }\mu\text{m}$ with a total electron dose of $50\text{-}60\text{ e}^-/\text{\AA}^2$.
- **Image Processing:**
 - **Preprocessing:** Movie frames are aligned and dose-weighted using MotionCor2. CTF parameters are estimated using CTFFIND4.
 - **Particle Picking & Extraction:** Particles are picked using a template-based or deep-learning-based picker in cryoSPARC or RELION and extracted.
 - **2D/3D Classification:** Multiple rounds of 2D and 3D classification are performed to remove junk particles and select for a homogenous subset of particles representing the desired complex.
 - **Refinement:** The final particle set is subjected to 3D auto-refinement followed by CTF refinement and Bayesian polishing in RELION to achieve the highest possible resolution.

- **Model Building and Analysis:** An initial model is fitted into the final, post-processed map using UCSF Chimera. The model is then manually rebuilt in Coot and refined using Phenix or ISOLDE to produce the final atomic model for structural analysis.

NiRAN-mediated nsp9 NMPylation Assay

This biochemical assay is used to assess the inhibitory effect of compounds on the nucleotidyltransferase activity of the NiRAN domain.

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT), recombinant nsp12, and recombinant nsp9.
- **Inhibitor Addition:** Add AT-9010 or a control compound (e.g., GDP) at various concentrations to the reaction tubes. Include a no-inhibitor control.
- **Reaction Initiation:** Start the reaction by adding a radiolabeled nucleotide, typically [α -³²P]UTP or [α -³²P]GTP.
- **Incubation:** Incubate the reaction at 30°C for 30-60 minutes.
- **Reaction Quenching:** Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- **Analysis:** Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
- **Quantification:** Visualize the radiolabeled nsp9 (nsp9-NMP) band using a phosphorimager. Quantify the band intensity to determine the level of NMPylation. Calculate the percent inhibition at each concentration of AT-9010 relative to the no-inhibitor control to determine the IC₅₀ value.

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- To cite this document: BenchChem. [Arbemnifosbuvir: A Dual-Targeting Inhibitor of the SARS-CoV-2 RNA Polymerase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392268#arbemnifosbuvir-dual-targeting-rna-polymerase]

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